Cas no 53-05-4 (Tetrahydro Cortisone)

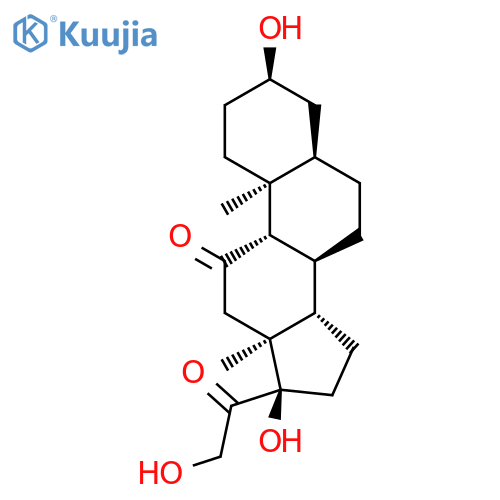

Tetrahydro Cortisone structure

商品名:Tetrahydro Cortisone

Tetrahydro Cortisone 化学的及び物理的性質

名前と識別子

-

- Pregnane-11,20-dione,3,17,21-trihydroxy-, (3a,5b)-

- Tetrahydro Cortisone

- (3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

- Tetrahydrocortisone

- NSC 76984

- Cortisone, tetrahydro-

- AKOS040744374

- Pregnane-11,20-dione, 3,17,21-trihydroxy-, (3alpha,5beta)-

- Urocortison

- HY-113114

- MS-25818

- 53-05-4

- CS-0059607

- UNII-5HF9TM2D15

- F82239

- Q7706546

- 3alpha,17,21-Trihydroxy-5-beta-pregnane-11,20-dione

- CHEMBL1908043

- 3.alpha.,21-Trihydroxypregnane-11,20-dione

- Ba 2681

- Tetrahydrocompound E

- CHEBI:9901

- THE [Steroid]

- Tetrahydrocortison

- THE

- TETRAHYDROCORTISONE [MI]

- 3alpha,17alpha,21-trihydroxy-5beta-pregnane-11,20-dione

- EINECS 200-161-9

- 5HF9TM2D15

- 5.beta.-Pregnane-11, 3.alpha.,17,21-trihydroxy-

- 5beta-Pregnane-11,20-dione, 3alpha,17,21-trihydroxy-

- NSC76984

- DTXSID70878591

- SCHEMBL193711

- C05470

- Pregnane-11, 3,17,21-trihydroxy-, (3.alpha.,5.beta.)-

- Urocortisone

- 3alpha,17,21-Trihydroxypregnane-11,20-dione

- Tetrahydro E

- NSC-76984

- (3a,5b)-3,17,21-trihydroxy-pregnane-11,20-dione

- 3.alpha.,17,21-Trihydroxypregnane-11,20-dione

- THE (Steroid)

- 5a-Pregnan-3b,17a,21-triol-11,20-dion

- 5beta-Pregnane-11,20-dione, 3alpha,17,21-trihydroxy-(8CI)

- 3a,17,21-trihydroxy-5b-pregnane-11,20-dione

- Pregnane-11,20-dione, 3,17,21-trihydroxy-, (3.alpha.,5.beta.)-

- 3,17-dihydroxy-17-hydroxyacetyl-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-11-one

- (3alpha,5beta)-3,17,21-Trihydroxypregnane-11,20-dione

- (3.alpha.,5.beta.)-3,17,21-Trihydroxypregnane-11,20-dione

- 5.beta.-Pregnane-11,20-dione, 3.alpha.,17,21-trihydroxy-

- tetrahydro-Cortisone

- 3a,17,21-trihydroxy-5a-pregnane-11,20-dione

- Pregnane-11,20-dione, 3,17,21-trihydroxy-, (3alpha,5beta)-(9CI)

- SYGWGHVTLUBCEM-ZIZPXRJBSA-N

- (3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta(a)phenanthren-11-one

- 3.alpha.,17,21-Trihydroxy-5.beta.-pregnane-11,20-dione

- (1S,2S,5S,7S,10S,11S,14R,15S)-5,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecan-17-one

- 3,17-Dihydroxy-17-hydroxyacetyl-10,13-dimethyl-hexadecahydro-cyclopenta(a)phenanthren-11-one

- (1S,2S,5S,7S,10S,11S,14R,15S)-5,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-17-one

- 3alpha,17,21-trihydroxy-5beta-Pregnane-11,20-dione

- DTXCID101016635

- 3b,17,21-trihydroxy-5a-pregnane-11,20-dione

-

- インチ: InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1

- InChIKey: SYGWGHVTLUBCEM-ZIZPXRJBSA-N

- ほほえんだ: CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O

計算された属性

- せいみつぶんしりょう: 364.22500

- どういたいしつりょう: 364.225

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 9

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 94.8

じっけんとくせい

- 色と性状: 結晶化。

- 密度みつど: 1.0666 (rough estimate)

- ゆうかいてん: 190°

- ふってん: 415.66°C (rough estimate)

- フラッシュポイント: 297.1°C

- 屈折率: 1.6120 (estimate)

- PSA: 94.83000

- LogP: 1.86150

- ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ようかいどDecreases with increasing temperature.

- ひせんこうど: D25 +85.5° (abs ethanol)

Tetrahydro Cortisone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1242903-5mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | 99% | 5mg |

$985 | 2023-09-04 | |

| ChemScence | CS-0059607-5mg |

Tetrahydrocortisone |

53-05-4 | ≥99.0% | 5mg |

$530.0 | 2022-04-27 | |

| 1PlusChem | 1P00DDVL-25mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | 99% | 25mg |

$735.00 | 2024-04-30 | |

| 1PlusChem | 1P00DDVL-10mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | 99% | 10mg |

$358.00 | 2024-04-30 | |

| 1PlusChem | 1P00DDVL-5mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | 99% | 5mg |

$235.00 | 2024-04-30 | |

| eNovation Chemicals LLC | Y1242903-1mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | 99% | 1mg |

$330 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1242903-1mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | 99% | 1mg |

$330 | 2025-02-27 | |

| A2B Chem LLC | AG23713-10mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | ≥98% | 10mg |

$270.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1242903-1mg |

3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione |

53-05-4 | 99% | 1mg |

$330 | 2025-03-01 | |

| TRC | T293375-50mg |

Tetrahydro Cortisone |

53-05-4 | 50mg |

$ 1717.00 | 2023-09-06 |

Tetrahydro Cortisone 関連文献

-

Andrea Bileck,Sophia N. Verouti,Genevieve Escher,Bruno Vogt,Michael Groessl Analyst 2018 143 4484

-

Shi Xuan Leong,Yong Xiang Leong,Charlynn Sher Lin Koh,Emily Xi Tan,Lam Bang Thanh Nguyen,Jaslyn Ru Ting Chen,Carice Chong,Desmond Wei Cheng Pang,Howard Yi Fan Sim,Xiaochen Liang,Nguan Soon Tan,Xing Yi Ling Chem. Sci. 2022 13 11009

-

Danying Guo,Fei Li,Jianxin Zhao,Hao Zhang,Bryan Liu,Jiancun Pan,Wei Zhang,Wei Chen,Yajun Xu,Shilong Jiang,Qixiao Zhai Food Funct. 2022 13 2003

-

Jayakumar Perumal,Yusong Wang,Amalina Binte Ebrahim Attia,U. S. Dinish,Malini Olivo Nanoscale 2021 13 553

-

Yanting Shi,Yutao Zou,M. Shahnawaz Khan,Mengge Zhang,Jiang Yan,Xiaohua Zheng,Weiqi Wang,Zhigang Xie J. Mater. Chem. C 2023 11 3692

53-05-4 (Tetrahydro Cortisone) 関連製品

- 13027-33-3(5α-hydroxy-6-keto Cholesterol)

- 302-91-0(Allo-3a-tetrahydro Cortisol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:53-05-4)Tetrahydro Cortisone

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ